2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Description
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12/h1-2,4H,3,12H2 |
InChI Key |
DTQBEDQXYOYGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction or modification of the pyridine ring bearing the trifluoromethyl substituent at the 6-position.
- Introduction of the ethanone side chain at the 3-position of the pyridine.
- Incorporation of the amino group on the ethanone moiety.
- Formation of the hydrochloride salt for isolation and stabilization (if applicable).
Reported Synthetic Routes
Direct Amination of 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one
One common approach involves starting from 1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one , which can be prepared by coupling or functionalization of the pyridine ring, followed by amination at the alpha position of the ketone.
- Amination can be achieved using ammonia or ammonium salts under controlled conditions to convert the keto group to the amino-ketone.
- The hydrochloride salt is then formed by treatment with hydrochloric acid to improve compound stability and facilitate purification.
This approach is supported by synthetic analogies in the literature where α-keto esters or acids are converted to amino ketones through reductive amination or direct amination protocols.
Multi-Step Synthesis via α-Keto Ester Intermediates
A more elaborate synthetic route involves:
- Preparation of an α-keto ester intermediate bearing the trifluoromethyl-substituted pyridine.
- Hydrolysis of the ester to yield the corresponding α-keto acid.
- Conversion of the α-keto acid to the amino ketone via amination or reductive amination.
- Cyclization or further functional group transformations may be employed depending on the target derivative.
This method is exemplified in studies synthesizing related pyridine derivatives with trifluoromethyl groups, where ester intermediates are key synthetic handles.
Palladium-Catalyzed Cross-Coupling and Functionalization
In some reported syntheses of related compounds, Suzuki coupling and other palladium-catalyzed cross-coupling reactions are used to install the trifluoromethyl-substituted pyridine moiety onto a ketone-containing scaffold.
- For instance, Suzuki coupling of a brominated pyridine derivative with trifluoromethyl-substituted boronic acids can yield the desired pyridinyl ketone intermediate.
- Subsequent amination steps introduce the amino group at the ethanone position.
While this method is more common for constructing complex analogues, it demonstrates the versatility of palladium-catalyzed methods in accessing trifluoromethylated pyridine derivatives.
Data Table: Summary of Preparation Methods
Research Discoveries and Optimization Insights
Incorporation of the trifluoromethyl group at the 6-position of the pyridine ring is critical for the compound's electronic properties and biological potential. Synthetic methods have been optimized to maintain this substituent during amination and coupling steps.
Amination efficiency is influenced by the choice of amination reagent and reaction conditions. Direct amination using ammonium salts under mild basic conditions is often preferred to avoid side reactions.
Hydrochloride salt formation is a common final step to enhance compound stability and facilitate purification. This is especially important for storage and handling in pharmaceutical research contexts.
Palladium-catalyzed Suzuki coupling has been successfully applied to related pyridine systems, enabling the synthesis of diverse analogues by varying the boronic acid partners. This approach is adaptable but requires careful optimization of catalyst and ligand systems.
Chemical Reactions Analysis
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one with analogous compounds, focusing on structural features, physicochemical properties, and applications.
Key Observations:
Structural Influence on Reactivity The trifluoromethyl group in the pyridine ring enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2-amino-1-(3-hydroxyphenyl)propan-1-one) . Dual -CF₃ groups (as in 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline) further increase electron-withdrawing effects, making these compounds resistant to oxidative degradation .
Synthetic Utility The compound’s hydrochloride salt is preferred for crystallographic studies due to improved crystallinity . Derivatives like propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl are synthesized via nucleophilic substitution, leveraging the reactivity of the amino-ketone group .
Applications Pharmaceuticals: Amino-ketone derivatives are explored as kinase inhibitors or CNS agents due to their ability to cross the blood-brain barrier . Agrochemicals: Dual -CF₃ analogs exhibit pesticidal activity, attributed to their resistance to environmental degradation .
Biological Activity
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one (CAS No. 1211524-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a trifluoromethyl group attached to a pyridine ring, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various pathogens, including fungi and bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Studies have demonstrated that compounds related to this compound exhibit antiproliferative effects in cancer cell lines. For example, modifications to the pyridine ring can lead to enhanced activity against specific cancer types. A notable study found that certain derivatives showed IC50 values in the nanomolar range against melanoma and breast cancer cell lines, indicating potent cytotoxic effects .
Structure-Activity Relationships (SAR)
The SAR studies reveal that substituents on the pyridine ring significantly affect the biological activity of these compounds. For instance:
- The introduction of electron-withdrawing groups like trifluoromethyl increases potency.
- Modifications at the 3-position of the pyridine ring can enhance selectivity for certain biological targets .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound A | 21 | MAO-B Inhibition |
| Compound B | 46 | MAO-B Inhibition |
| Compound C | <0.01 | Antiproliferative |
Case Studies
- Antiproliferative Effects : A study evaluated various derivatives of pyridine-based compounds against different cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited significantly higher antiproliferative activity compared to their non-fluorinated counterparts .
- In Vivo Efficacy : Another investigation focused on the in vivo efficacy of related compounds in mouse models of infection. The results showed that certain derivatives were effective in reducing pathogen load, supporting their potential therapeutic applications .
- Toxicity Assessment : While exploring the pharmacological profiles, researchers noted potential cardiotoxicity associated with some derivatives due to hERG channel inhibition. This finding emphasizes the need for careful evaluation during drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one, and how do reaction conditions influence yield?
- Methodology : A common approach involves introducing the trifluoromethyl group to the pyridine ring via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-6-(trifluoromethyl)pyridine) can react with aminoacetonitrile derivatives under palladium catalysis . Optimization of temperature (80–120°C) and solvent polarity (e.g., DMF or THF) improves yields. LCMS and HPLC (retention time ~1.26 minutes under acidic conditions) are critical for monitoring reaction progress .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Combine chromatographic (HPLC, GC) and spectroscopic techniques:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>95%) .
- NMR : Confirm the presence of the trifluoromethyl group via NMR (δ −60 to −65 ppm) and the ketone moiety via NMR (δ ~200 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 245.1 (calculated for CHFNO) .
Q. What crystallographic methods are suitable for determining its molecular structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include resolving the pyridinyl ring geometry (bond angles ~120°) and hydrogen bonding between the amino group and ketone oxygen. SHELX programs are robust for handling twinned data or high-resolution datasets .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?
- Methodology : Use retrosynthesis tools (e.g., AI-based platforms) to predict feasible routes for introducing substituents (e.g., halogens or aryl groups) at the pyridine or ethanone positions. Density Functional Theory (DFT) calculations can assess steric/electronic effects of substituents on reactivity. For example, adding electron-withdrawing groups to the pyridine ring may stabilize intermediates in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions between spectroscopic data and expected molecular configurations?
- Case Study : If NMR shows unexpected splitting patterns, consider:
- Dynamic Effects : Rotameric equilibria in the ethanone moiety can cause peak broadening. Variable-temperature NMR (VT-NMR) at −40°C to 80°C may resolve this .
- Tautomerism : The amino group may participate in keto-enol tautomerism, altering spectral profiles. IR spectroscopy (stretching frequencies ~1650 cm for C=O) and X-ray diffraction can clarify the dominant form .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight : The -CF group is strongly electron-withdrawing, activating the pyridine ring for electrophilic substitutions at the 2- and 4-positions. However, steric hindrance may limit accessibility. Kinetic studies under varying pH (e.g., using NaOMe in methanol) can quantify substitution rates .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Solutions : The compound’s polarity and hydrogen-bonding capacity often lead to oiling-out. Use mixed solvents (e.g., ethanol/water) for slow evaporation. Additives like ionic liquids (e.g., [BMIM]BF) can promote nucleation. If twinning occurs, SHELXD or TWIN laws in SHELXL improve structure resolution .
Q. How can its biological activity be systematically explored in drug discovery pipelines?
- Methodology :
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- In Vitro Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms) to assess inhibition. LC-MS/MS quantifies metabolite formation .
- Structural Analogues : Compare with derivatives like 1-(6-fluoropyridin-3-yl)ethanone to isolate the -CF group’s role in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
